molecular formula C3H4O2S B1295389 2H-Thiete-1,1-dioxide CAS No. 7285-32-7

2H-Thiete-1,1-dioxide

Cat. No.: B1295389
CAS No.: 7285-32-7
M. Wt: 104.13 g/mol
InChI Key: SYHFISYHXDUGDV-UHFFFAOYSA-N
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Description

2H-Thiete-1,1-dioxide is a highly strained four-membered cyclic sulfone that serves as a versatile and valuable building block in contemporary organic synthesis. Its significant ring strain and unique electronic properties, imparted by the unsaturated thiete core and the electron-withdrawing sulfone group, drive its reactivity and make it a key intermediate for accessing complex molecular architectures. Researchers utilize this compound in various advanced applications. It acts as a fundamental template for constructing axially chiral molecules, which are of great importance in asymmetric catalysis and drug design . Furthermore, its well-defined structure allows it to serve as a core subunit in the synthesis of unprecedented macrocyclic ring systems through C-H activation and cyclization strategies, creating potential strong complexation receptors for ions . The synthetic utility of this compound is also demonstrated in direct [2+2] annulation reactions with sulfonyl chlorides and dialkyl acetylenedicarboxylates, enabling the efficient synthesis of highly strained, bifunctionalized derivatives . A classic laboratory synthesis involves the oxidation of thietane to thietane 1,1-dioxide, followed by chlorination and dehydrohalogenation to form the final unsaturated product . This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-thiete 1,1-dioxide
Source PubChem
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InChI

InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFISYHXDUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223159
Record name 2H-Thiete-1,1-dioxide
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Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7285-32-7
Record name 2H-Thiete-1,1-dioxide
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Record name Thiete sulfone
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Record name 2H-Thiete-1,1-dioxide
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Record name 2H-Thiete-1,1-dioxide
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Synthetic Methodologies for 2h Thiete 1,1 Dioxide and Its Derivatives

Direct Oxidation Routes to the Sulfone Moiety

The formation of the sulfone group in 2H-thiete-1,1-dioxide can be achieved through the oxidation of sulfur-containing precursors. These methods focus on introducing the dioxide functionality directly onto a pre-formed thiete ring or a saturated thietane (B1214591) precursor.

Oxidation of Thietes with Oxidizing Agents

While the direct oxidation of the parent 2H-thiete to this compound is a conceptually straightforward approach, the synthesis and isolation of the thiete starting material can be challenging due to its inherent instability. The introduction of the sulfone group significantly alters the electronic properties and reactivity of the ring. The electron-withdrawing nature of the sulfone moiety enhances the electrophilic character of the molecule.

Catalyzed Oxidation of Thietane Precursors (e.g., Trimethylene Sulfide)

A more common strategy involves the oxidation of the more stable, saturated thietane ring (also known as trimethylene sulfide). This method typically produces thietane 1,1-dioxide, which can then be functionalized to introduce the double bond. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of N-substituted thietanyl derivatives of various heterocycles, such as pyrimidine-2,4(1H,3H)-dione and nitroimidazoles, has been successfully carried out to yield the corresponding 1,1-dioxothietanyl compounds. researchgate.net The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or ring-opening side reactions. researchgate.net Common oxidants include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov

For example, the synthesis of 3-hydroxy-3-arylthietane 1,1-dioxides is readily accomplished by the m-CPBA oxidation of the corresponding 3-thietanol precursors. acs.orgnih.gov

Table 1: Oxidation of 3-Arylthietan-3-ols to 3-Arylthietan-3-ol 1,1-Dioxides

Starting Material Oxidizing Agent Product Yield
3-(4-methoxyphenyl)thietan-3-ol m-CPBA 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide 80% acs.org

Synthesis via Functionalization of Saturated Thietane 1,1-Dioxides

This approach is one of the most versatile and widely used for synthesizing this compound and its derivatives. It begins with the stable thietane 1,1-dioxide core, which is then chemically modified to introduce the endocyclic double bond.

Halogenation and Subsequent Elimination Reactions (e.g., 3-Chlorothiete 1,1-dioxide preparation)

This two-step sequence involves the initial halogenation of thietane 1,1-dioxide, followed by a base-induced elimination of hydrogen halide to form the alkene. The preparation of 3-chloro-2H-thiete 1,1-dioxide serves as a prime example of this methodology. researchgate.net The process starts with the dichlorination of thietane 1,1-dioxide, which is then subjected to dehydrochlorination to yield the desired product. researchgate.net This 3-chloro derivative is a valuable intermediate that can react with various nucleophiles, such as carbanions, amines, and alcohols, to produce a range of 3-substituted 2H-thiete 1,1-dioxides. researchgate.net

Dehydration of 3-Thietanol 1,1-Dioxides

The acid-catalyzed or thermal dehydration of 3-thietanol 1,1-dioxides provides a direct route to 2H-thiete-1,1-dioxides. The precursor, a 3-hydroxythietane 1,1-dioxide, can be synthesized by adding an organometallic reagent to thietan-3-one, followed by oxidation of the sulfur atom. acs.orgnih.gov Subsequent treatment with an acid catalyst promotes the elimination of a water molecule to form the double bond. acs.orgnih.gov

Studies have shown that treating 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide with various Lewis and Brønsted acids can generate the corresponding 3-aryl-2H-thiete 1,1-dioxide, often as a side product in nucleophilic substitution reactions. acs.orgnih.gov In the absence of a nucleophile, the elimination product can be isolated in high yield. nih.gov For instance, performing the reaction with 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide without a nucleophile afforded 3-(4-methoxyphenyl)-2H-thiete 1,1-dioxide in 80% yield. acs.org

Table 2: Dehydration of 3-Thietanol 1,1-Dioxide to 2H-Thiete 1,1-Dioxide

Precursor Conditions Product Yield

Cycloaddition-Based Synthetic Approaches

Cycloaddition reactions offer an elegant method for constructing the four-membered thiete dioxide ring in a single step. These reactions typically involve the [2+2] cycloaddition of a sulfene (B1252967) (a transient sulfur-containing species with the general structure R₂C=SO₂) with an alkyne.

One effective strategy involves the reaction of sulfenes, generated from sulfonyl chlorides and a base like triethylamine (B128534), with ynamines (alkynes bearing a dialkylamino group). thieme-connect.de For example, the reaction of N,N-diethylprop-1-ynamine with 4-nitrophenyl sulfonates in the presence of potassium tert-butoxide gives thietamine 1,1-dioxides in good yields. thieme-connect.de Similarly, generating sulfene from methanesulfonyl chloride and triethylamine in the presence of an ynamine can produce a mixture of isomeric thiete 1,1-dioxides. thieme-connect.de

A more recent development is the direct synthesis of highly strained, bifunctionalized this compound derivatives through a pyridine-mediated [2+2] annulation. rsc.org This method reacts readily available sulfonyl chlorides with dialkyl acetylenedicarboxylates. Pyridine (B92270) acts as both a base to generate the sulfene intermediate from the sulfonyl chloride and as a nucleophilic catalyst to facilitate the cycloaddition, ultimately producing dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides. rsc.org

Table 3: Cycloaddition Synthesis of this compound Derivatives

Reactant 1 Reactant 2 Mediator/Base Product Type
Sulfonyl Chlorides Dialkyl Acetylenedicarboxylates Pyridine Dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides rsc.org
Methanesulfonyl Chloride N,N-diethylprop-1-ynamine Triethylamine Isomeric mixture of thiete 1,1-dioxides thieme-connect.de

[2+2] Annulation of Sulfenes and Ynamines

A key method for constructing the thiete-1,1-dioxide core involves the [2+2] annulation of sulfenes with ynamines. Sulfenes are highly reactive intermediates that are typically generated in situ from precursors such as sulfonyl chlorides or sulfonates. thieme-connect.de When generated in the presence of an electron-rich ynamine, the sulfene undergoes a cycloaddition reaction to form the four-membered ring.

For example, the reaction of sulfenes derived from 4-nitrophenyl sulfonates with N,N-diethylprop-1-ynamine in the presence of potassium tert-butoxide yields thietamine 1,1-dioxides. thieme-connect.de This process provides a direct route to functionalized thiete systems. The choice of sulfene precursor and reaction conditions can be crucial; using sulfonyl chlorides with amines like triethylamine can sometimes lead to the formation of isomeric mixtures of thiete 1,1-dioxides. thieme-connect.de

ReactantsBaseProduct TypeYield
4-Nitrophenyl sulfonates & N,N-diethylprop-1-ynaminePotassium tert-butoxideThietamine 1,1-dioxides72–83% thieme-connect.de

Pyridine-Mediated [2+2] Cycloaddition of Sulfonyl Chlorides and Acetylenedicarboxylates

An efficient and direct strategy for synthesizing highly strained, bifunctionalized 2H-thiete-1,1-dioxides involves the pyridine-mediated [2+2] annulation of readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates. rsc.org This method is notable for the dual role of pyridine, which acts as both a base and a nucleophilic catalyst. rsc.org

The reaction mechanism proceeds through several steps. First, pyridine facilitates the elimination of hydrogen chloride (HCl) from the sulfonyl chloride to generate the reactive sulfene intermediate. rsc.org Subsequently, pyridine nucleophilically attacks the sulfene, forming a zwitterionic intermediate. rsc.org This intermediate then attacks the dialkyl acetylenedicarboxylate, which is followed by an intramolecular cyclization and isomerization to produce the final dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides. rsc.org This approach provides an effective pathway to complex thiete dioxides from simple starting materials. rsc.org

Sulfonyl Chloride PrecursorAcetylenedicarboxylateRole of PyridineProduct
Various Sulfonyl ChloridesDialkyl AcetylenedicarboxylatesBase and Nucleophilic Catalyst rsc.orgDialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides rsc.org

Divergent Synthetic Strategies for Bifunctionalized Systems

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate. nih.gov In the context of thiete chemistry, this compound units serve as versatile templates for further functionalization, enabling the synthesis of various bifunctionalized systems. nih.gov

This approach often utilizes C-H activation strategies to modify a pre-synthesized this compound core. nih.gov By employing this method, a library of novel molecules, including those with axial chirality, can be synthesized. nih.gov Furthermore, these simple thiete dioxide building blocks can be engaged in subsequent reactions to form more complex structures, such as unprecedented macrocyclic ring systems. nih.gov A typical procedure involves the palladium-catalyzed coupling of a this compound derivative with a halide, which allows for the introduction of new substituents at the C2 and C3 positions. nih.gov This strategy highlights the utility of the thiete dioxide scaffold in building molecular complexity.

Starting MaterialReaction TypeKey ReagentsProduct Class
This compound derivatives nih.govC-H Functionalization / Cross-CouplingPd(OAc)₂, PCy₃, K₂CO₃ nih.gov2,3-disubstituted thiete dioxides nih.gov
This compound derivatives nih.govIntramolecular C-H FunctionalizationPd(OAc)₂, PCy₃, K₂CO₃ nih.govMacrocyclic structures nih.gov

Reactivity Profiles and Mechanistic Studies of 2h Thiete 1,1 Dioxide

Thermal Transformations and Rearrangement Mechanisms

The thermal behavior of 2H-thiete-1,1-dioxide is characterized by a series of transformations commencing with the cleavage of its strained four-membered ring. This process is not a simple decomposition but rather a sophisticated rearrangement pathway involving highly reactive intermediates.

Upon heating, either in the vapor phase or in solution, this compound undergoes a thermally induced ring-opening reaction. cdnsciencepub.comscispace.com This initial step involves the cleavage of the carbon-sulfur bond, which is the most labile in the strained ring system. This electrocyclic ring opening transforms the cyclic sulfone into a transient, acyclic intermediate. This process is the gateway to the subsequent formation of more stable products and is foundational to the thermal chemistry of this compound. cdnsciencepub.com The reaction proceeds completely upon heating above 390°C in the vapor phase or in a benzene (B151609) solution at 220°C. cdnsciencepub.com

The ring-opening of this compound directly leads to the formation of vinylsulfene (prop-2-ene-1-sulfene), a highly reactive and transient species. cdnsciencepub.comscispace.com Sulfenes are neutral, four-coordinate sulfur-centered cumulenes (R₂C=SO₂) that are typically not isolable but can be inferred through trapping experiments and the characterization of their subsequent products. The generation of vinylsulfene from this compound is a key mechanistic step that dictates the final product distribution. cdnsciencepub.com

The existence of the vinylsulfene intermediate has been substantiated through trapping experiments. For instance, when the thermolysis of this compound is conducted in the presence of phenol, phenyl 2-propene-1-sulfonate is formed in a 15% yield. cdnsciencepub.comscispace.com This product arises from the trapping of the electrophilic vinylsulfene intermediate by the nucleophilic phenol, providing strong evidence for its transient existence.

The conversion to the sultene can be achieved in high yield under various conditions, as detailed in the table below.

Starting MaterialConditionProduct(s)Yield
This compoundVapor Phase, 390°C, 0.005 mm5H-1,2-oxathiole-2-oxide>90%
This compoundVapor Phase, 450°C, 0.005 mm5H-1,2-oxathiole-2-oxide80-90%
This compoundBenzene Solution, 220°C, 20 min5H-1,2-oxathiole-2-oxideGood Yield
This compoundSolution with PhenolPhenyl 2-propene-1-sulfonate15%

Cycloaddition Reactions in Organic Synthesis

This compound serves as a versatile substrate in various cycloaddition reactions, owing to the electronic nature of its carbon-carbon double bond, which is significantly influenced by the adjacent electron-withdrawing sulfonyl group.

In the context of [4+2] cycloaddition, or the Diels-Alder reaction, this compound functions as a dienophile. wikipedia.org The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups conjugated with the alkene. utexas.edumasterorganicchemistry.comlibretexts.org The powerful electron-withdrawing sulfonyl (-SO₂) group in the this compound structure strongly deactivates the double bond, making it electron-deficient. utexas.edu

This electronic characteristic makes it a suitable partner for electron-rich dienes in "normal" electron-demand Diels-Alder reactions. libretexts.org The reaction involves the concerted interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The sulfonyl group lowers the energy of the LUMO of the thiete dioxide, facilitating this interaction and increasing the reaction rate. chemistrysteps.com Consequently, this compound is expected to react efficiently with conjugated dienes to form six-membered, sulfur-containing bicyclic adducts.

The electron-deficient double bond of this compound also makes it an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. utexas.edu These reactions are a powerful tool for constructing five-membered heterocyclic rings.

Diazo Compounds: Substituted 2H-thiete-1,1-dioxides have been shown to react with diazo compounds. For example, 3-trifluoromethyl-2H-thiete-1,1-dioxide undergoes [3+2] cycloaddition with ethyl diazoacetate and trifluorodiazoethane. researchgate.net These reactions typically lead to the formation of dihydropyrazole-fused cycloadducts, often as mixtures of regioisomers. researchgate.net

Nitrilimines: Nitrilimines, which can be generated in situ, also participate in [3+2] cycloadditions with activated alkenes. researchgate.netmdpi.com The reaction of 3-trifluoromethyl-2H-thiete-1,1-dioxide with nitrilimines has been reported, yielding pyrazoline-type heterocyclic systems. researchgate.net The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Nitrile Oxides: Nitrile oxides are versatile 1,3-dipoles used to synthesize isoxazole (B147169) and isoxazoline (B3343090) rings. uchicago.eduyoutube.comorganic-chemistry.org They readily react with electron-deficient alkenes in a process that is often highly regioselective. organic-chemistry.org The cycloaddition of a nitrile oxide to the double bond of this compound is expected to produce a bicyclic system containing a fused isoxazoline ring. This reaction provides a direct route to complex sulfur- and nitrogen-containing heterocyclic scaffolds. nih.gov

The table below summarizes the cycloaddition reactions involving this compound and its derivatives.

Cycloaddition TypeReagent (1,3-Dipole)Product Heterocycle
[3+2]Diazo Compounds (e.g., ethyl diazoacetate)Dihydropyrazole
[3+2]NitriliminesPyrazoline
[3+2]Nitrile OxidesIsoxazoline

Cycloadditions with Enamines, Dienamines, and Ynamines

This compound and its derivatives are active participants in cycloaddition reactions, particularly with electron-rich unsaturated systems like enamines and ynamines. researchgate.net The inherent ring strain and the electronic properties of the molecule drive these transformations.

The reaction with ynamines provides a notable route to functionalized thiete-amine 1,1-dioxides. For instance, sulfenes generated in situ can react with N,N-diethylprop-1-ynamine in a [2+2] cycloaddition to yield the corresponding 2H-thiet-3-amine 1,1-dioxides. thieme-connect.de Depending on the method of sulfene (B1252967) generation, isomeric mixtures may be formed. thieme-connect.de This reactivity highlights the utility of ynamines in constructing substituted thiete ring systems.

While specific examples with dienamines are less documented in the literature surveyed, the general reactivity profile of this compound suggests that it would readily engage as a dienophile in Diels-Alder type reactions. The electron-deficient double bond is primed to react with electron-rich dienes.

The interaction with enamines follows the principles of cycloaddition between electron-poor alkenes and electron-rich enamines, which are well-established for forming carbo- and heterocyclic structures. researchgate.net These reactions typically proceed through a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of a new four-membered ring.

Table 1: Examples of Cycloaddition Reactions
ReactantReaction TypeProduct ClassReference
N,N-diethylprop-1-ynamine[2+2] Cycloaddition2H-Thiet-3-amine 1,1-dioxides thieme-connect.de
Enamines (general)[2+2] CycloadditionSubstituted Thietane (B1214591) Derivatives researchgate.net
Dialkyl acetylenedicarboxylates[2+2] Annulation2H-Thiete-2,3-dicarboxylate 1,1-dioxides rsc.org

Regiochemical and Stereochemical Outcomes in Cycloadditions

The regiochemistry of cycloadditions involving this compound is markedly different from that of analogous acyclic vinyl sulfones. This distinction arises from the fixed cis-syn geometry imposed by the four-membered ring. In acyclic systems, free rotation around the C-S bond allows the molecule to adopt various conformations, but the rigid structure of the thiete dioxide locks the vinyl sulfone moiety into a specific orientation.

This structural constraint has a profound impact on the orbital interactions that govern the cycloaddition. Theoretical studies based on perturbation theory can account for the experimental isomer ratios observed in these reactions. The charge-transfer stabilization energy, rather than simple frontier orbital approximations, often provides a more accurate prediction of the regiochemical outcome. This indicates that both electrostatic and orbital overlap factors are critical in determining which regioisomer is favored.

In many [2+2] cycloadditions, the regioselectivity can be rationalized by considering the stability of the zwitterionic or diradical intermediates formed during the reaction. pku.edu.cn The substitution pattern on both the thiete dioxide and the reacting partner (enamine, ynamine, etc.) will dictate the most stable intermediate and, consequently, the major product isomer.

Nucleophilic and Electrophilic Reactivity

The electronic nature of this compound allows it to react with both nucleophiles and electrophiles, although its electrophilic character is more pronounced.

The electron-deficient double bond of the this compound ring is highly susceptible to attack by nucleophiles. Derivatives such as 3-chloro-2H-thiete 1,1-dioxide serve as excellent substrates for nucleophilic substitution or addition-elimination reactions. This derivative readily reacts with a variety of soft and hard nucleophiles, including:

Carbanions : The anion of dimethyl malonate reacts to form 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide.

Amines : Amines can displace the chloro group to yield 3-amino-substituted thiete dioxides.

Alcohols and Thiols : Alcohols and thiols react to produce the corresponding 3-alkoxy and 3-thioether derivatives, respectively. msu.edunih.gov

These reactions typically proceed via an initial nucleophilic addition to the double bond, followed by the elimination of the leaving group (e.g., chloride), which re-forms the double bond in the substituted product. This two-step sequence is characteristic of a nucleophilic addition-elimination mechanism.

Table 2: Nucleophilic Reactions of 3-Chloro-2H-thiete 1,1-dioxide
NucleophileProduct Type
Malonate Anion (Carbanion)3-Alkylidene Thietane 1,1-dioxide
Amines3-Amino Thiete 1,1-dioxide
Alcohols3-Alkoxy Thiete 1,1-dioxide
Thiols3-Thioether Thiete 1,1-dioxide

The sulfone (SO₂) group is the dominant factor controlling the electrophilic nature of this compound. As a powerful electron-withdrawing group, it significantly polarizes the molecule through both inductive and resonance effects. This withdrawal of electron density makes the carbon atoms of the C=C double bond highly electron-deficient and thus strongly electrophilic.

This enhanced electrophilicity is the primary reason for the molecule's high reactivity towards nucleophiles, as described in the previous section. The sulfone group activates the double bond for addition reactions and facilitates the substitution of leaving groups at the 3-position. The synthesis of highly strained, bifunctionalized 2H-thiete-1,1-dioxides often relies on this inherent electrophilic character. rsc.org

Metal Complexation Chemistry (e.g., Platinum and Iron Complexes)

The chemistry of this compound extends to coordination with metal centers, and metal complexes of this ligand are known. thieme-connect.de The heteroatoms (sulfur and oxygen) possess lone pairs of electrons that can be donated to vacant orbitals on a metal ion, allowing the thiete dioxide to act as a ligand.

Platinum Complexes: While specific structural data for this compound-platinum complexes were not detailed in the surveyed literature, the formation of such complexes is established. thieme-connect.de Platinum(II) typically forms square-planar complexes. nih.gov It is plausible that this compound could coordinate to a platinum(II) center, such as those derived from precursors like K₂PtCl₄, through its sulfur or oxygen atoms. nih.govmdpi.com The nature of the coordination (monodentate via sulfur, or potentially bridging) would depend on the specific reaction conditions and the other ligands present on the metal.

Iron Complexes: Similarly, the formation of iron complexes is an expected facet of this compound's chemistry, given the affinity of iron for sulfur and oxygen donor ligands. nih.govnih.govrsc.org Iron can exist in multiple oxidation states (commonly +2 and +3) and can adopt various coordination geometries (e.g., octahedral, tetrahedral), offering a rich potential for complexation chemistry. The electron-withdrawing nature of the sulfone group in the thiete dioxide ligand could influence the electronic properties and stability of the resulting iron complex.

Functionalization and Derivative Chemistry of 2h Thiete 1,1 Dioxide

Synthesis of Substituted 2H-Thiete-1,1-dioxide Analogues

The substitution pattern of the this compound ring can be precisely controlled through various synthetic methodologies, starting from simple precursors and leading to highly functionalized derivatives.

Halogenated Derivatives (e.g., 3-chloro-, bromo- derivatives)

Halogenated 2H-thiete-1,1-dioxides are pivotal intermediates for further functionalization. The synthesis of 3-chloro- and 3-bromo-2H-thiete-1,1-dioxide has been well-established.

The preparation of 3-chlorothiete 1,1-dioxide is achieved through the dehydrochlorination of 3,3-dichlorothietane 1,1-dioxide. orgsyn.orgresearchgate.net The dichlorinated precursor is synthesized by the photochlorination of thietane (B1214591) 1,1-dioxide. orgsyn.org The selective monochlorination at the 3-position can also be achieved under controlled conditions. orgsyn.org A typical procedure for dehydrochlorination involves treating 3,3-dichlorothietane 1,1-dioxide with a base like triethylamine (B128534) in a suitable solvent such as toluene (B28343) at elevated temperatures. orgsyn.org

3-Bromothiete 1,1-dioxide is prepared in a similar fashion, starting from the bromination of thietane 1,1-dioxide. researchgate.net Other halogenated derivatives, including 2-bromo-2H-thiete 1,1-dioxide and 2-bromo-3-chloro-2H-thiete 1,1-dioxide, have also been reported, expanding the range of available halogenated building blocks.

PrecursorReagents and ConditionsProductReference(s)
3,3-Dichlorothietane 1,1-dioxideTriethylamine, Toluene, 60°C3-Chlorothiete 1,1-dioxide orgsyn.org
Thietane 1,1-dioxideBromine/Chlorine3-Bromothietane 1,1-dioxide researchgate.net
3-Bromothietane 1,1-dioxideDehydrobromination3-Bromothiete 1,1-dioxide researchgate.net

Alkyl, Aryl, and Heteroatom-Substituted Systems

The halogen atom at the 3-position of this compound is susceptible to nucleophilic substitution, providing a straightforward route to a variety of substituted analogues. nih.gov This reactivity is enhanced by the electron-withdrawing sulfone group. nih.gov

The reaction of 3-chloro-2H-thiete 1,1-dioxide with various nucleophiles such as amines, thiols, and carbanions leads to the formation of 3-substituted derivatives. nih.gov For instance, reaction with the anion of dimethyl malonate yields 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. Similarly, treatment with amines or thiols allows for the introduction of nitrogen and sulfur heteroatoms at the 3-position. nih.gov

Another powerful method involves the 1,2-addition of organometallic reagents (organomagnesium or organolithium compounds) to 3-thietanone, followed by oxidation and elimination to generate 3-aryl or 3-alkyl substituted 2H-thiete-1,1-dioxides. rsc.org This approach offers a versatile entry to a wide range of C3-functionalized systems.

Bifunctionalized and Polysubstituted Architectures

The synthesis of more complex, polysubstituted this compound systems has been achieved through cycloaddition strategies. A notable example is the direct synthesis of highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides. x-mol.com This method utilizes a pyridine-mediated [2+2] annulation of sulfonyl chlorides and dialkyl acetylenedicarboxylates. x-mol.comCurrent time information in Bangalore, IN. In this reaction, pyridine (B92270) acts as both a base to generate a sulfene (B1252967) intermediate from the sulfonyl chloride and as a nucleophilic catalyst to facilitate the cycloaddition. x-mol.com This approach provides an efficient pathway to 2,3-disubstituted thiete dioxides from readily available starting materials. x-mol.com

Further functionalization of these systems can lead to polysubstituted architectures. For example, 2,3-dibromothietane 1,1-dioxide and 2-bromo-3-chloro-2H-thiete 1,1-dioxide have been prepared, offering platforms for introducing multiple substituents.

Palladium-Catalyzed C-H Activation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of the this compound scaffold. cas.cn This strategy allows for the direct formation of carbon-carbon bonds at the C2 position of 3-substituted thiete dioxides, bypassing the need for pre-functionalization. cas.cn

The reaction typically involves a 3-substituted-2H-thiete-1,1-dioxide, a palladium catalyst such as palladium(II) acetate, a phosphine (B1218219) ligand like tricyclohexylphosphine, a base (e.g., K₂CO₃), and an aryl or vinyl halide as the coupling partner. cas.cn The addition of pivalic acid is often beneficial. cas.cn This methodology has been successfully applied to introduce a variety of aryl and heteroaryl groups at the 2-position, leading to the synthesis of 2,3-disubstituted thiete dioxides. cas.cn

3-Substituted Thiete DioxideCoupling PartnerCatalyst SystemProductReference(s)
3-Phenyl-2H-thiete-1,1-dioxideIodobenzenePd(OAc)₂, PCy₃, K₂CO₃, Pivalic Acid2,3-Diphenyl-2H-thiete-1,1-dioxide cas.cn
3-(Naphthalen-2-yl)-2H-thiete-1,1-dioxide1-Iodo-4-methoxybenzenePd(OAc)₂, PCy₃, K₂CO₃, Pivalic Acid2-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-2H-thiete-1,1-dioxide cas.cn

α-Lithiation, Transmetalation, and Cross-Coupling Reactions

An alternative and complementary approach to C-H activation for functionalizing the C2 position is through α-lithiation followed by transmetalation and cross-coupling. nih.govcas.cn This sequence provides access to a range of 2,3-disubstituted thiete dioxides.

The process begins with the deprotonation at the C2 position of a 3-substituted-2H-thiete-1,1-dioxide using a strong lithium base, such as sec-butyllithium, at low temperatures (-78 °C) to form a lithiated intermediate. nih.gov This intermediate can be trapped directly with various electrophiles. nih.gov

For cross-coupling reactions, the lithiated species is transmetalated with a metal salt, typically zinc chloride (ZnCl₂), to generate a more stable organozinc intermediate. nih.gov This 2-thietylzinc species can then participate in palladium-catalyzed Negishi cross-coupling reactions with a variety of aryl and vinyl halides. nih.gov This method has proven effective for creating C-C bonds at the C2 position with good functional group tolerance. nih.gov

General Scheme for α-Lithiation and Negishi Coupling:

α-Lithiation: 3-R-2H-thiete-1,1-dioxide + s-BuLi → 3-R-2-Li-2H-thiete-1,1-dioxide

Transmetalation: 3-R-2-Li-2H-thiete-1,1-dioxide + ZnCl₂ → 3-R-2-(ZnCl)-2H-thiete-1,1-dioxide

Negishi Cross-Coupling: 3-R-2-(ZnCl)-2H-thiete-1,1-dioxide + R'-X + Pd catalyst → 2-R'-3-R-2H-thiete-1,1-dioxide

Generation of Axially Chiral Thiete Dioxide Systems

The methodologies of C-H activation have been extended to the synthesis of complex, sterically hindered 2,3-disubstituted thiete dioxides that exhibit axial chirality. cas.cn By carefully selecting bulky substituents at the 2- and 3-positions, rotation around the C2-C(aryl) or C3-C(aryl) bond can be restricted, leading to stable atropisomers. cas.cn

The palladium-catalyzed C-H activation of 3-aryl-2H-thiete-1,1-dioxides with bulky aryl halides has been employed to create a library of axially chiral molecules. cas.cn The stability of these chiral systems is often supported by electrostatic interactions in the solid state. cas.cn

Furthermore, this strategy has been ingeniously applied to the synthesis of novel macrocyclic structures. cas.cn By using 3-substituted thiete dioxide monomers bearing a reactive handle (e.g., a bromo-aryl group), palladium-catalyzed intramolecular or intermolecular C-H activation can lead to the formation of cyclic trimers. cas.cn These macrocycles represent a new class of spherand analogues based on the thiete dioxide unit. cas.cn

Thiete Dioxide MonomerCatalyst SystemProduct TypeReference(s)
3-(3-Bromo-5-methoxyphenyl)-2H-thiete-1,1-dioxidePd(OAc)₂, PCy₃, K₂CO₃, Pivalic AcidMacrocyclic Trimer cas.cn
3-(Naphthalen-2-yl)-2H-thiete-1,1-dioxidePd(OAc)₂, PCy₃, K₂CO₃, Pivalic Acid (with bulky aryl halide)Axially Chiral Biaryl System cas.cn

Spectroscopic and Computational Characterization of 2h Thiete 1,1 Dioxide Systems

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Raman)

Spectroscopic methods are fundamental in confirming the structure and bonding within 2H-thiete-1,1-dioxide systems. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information.

NMR Spectroscopy: Both ¹H and ¹³C NMR are pivotal in characterizing these compounds. In the ¹H NMR spectrum of the parent this compound, the protons at the 2-position (C2) typically appear around δ 4.57, while the olefinic protons at C3 and C4 are also readily identified. thieme-connect.de The ¹³C NMR spectrum is characterized by peaks for the sp³ carbon at C2 (around δ 46.4) and the sp² carbons at C3 and C4 (δ 123.9 and δ 134.3, respectively). thieme-connect.de For substituted derivatives, such as 3-chloro-2H-thiete 1,1-dioxide, the proton signal at the 3-position is deshielded, appearing in the range of δ 7.5–8.0 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the prominent sulfone group (SO₂). This group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. For instance, in 3-chloro-2H-thiete 1,1-dioxide, the asymmetric S=O stretch is observed in the 1300–1350 cm⁻¹ region. Other derivatives show similar strong absorptions for the sulfone group, typically around 1300 cm⁻¹ and 1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations. While detailed Raman data for the parent compound is noted, specific frequencies are often explored in conjunction with computational studies to assign vibrational modes. nih.gov For instance, in studies of related two-dimensional materials, Raman spectroscopy is crucial for identifying in-plane and out-of-plane vibrational modes, which can be extended to understand the vibrational characteristics of thiete systems. researchgate.netresearchgate.netarxiv.org

Table 1: Spectroscopic Data for this compound and Derivatives
CompoundTechniqueKey Signals/BandsReference
This compound¹³C NMRδ 134.3 (C4), 123.9 (C3), 46.4 (C2) thieme-connect.de
3-chloro-2H-thiete 1,1-dioxide¹H NMRδ 7.5–8.0 ppm (H3)
3-chloro-2H-thiete 1,1-dioxideIR1300–1350 cm⁻¹ (asymmetric S=O stretch)
3-(3-bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxideIR1291 cm⁻¹ (s), 1129 cm⁻¹ (vs) (S=O stretches) d-nb.info

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the four-membered ring. Studies on various derivatives of thietane (B1214591) dioxide, the saturated analog of thiete dioxide, reveal important structural parameters. For instance, X-ray analysis of thietanol dioxide derivatives shows a puckered thietane dioxide ring. acs.org In contrast, some diarylthietane dioxides exhibit a less puckered ring, and a toluene (B28343) sulfide (B99878) derivative was found to have a nearly planar thietane dioxide ring. acs.org

For 3-chloro-2H-thiete 1,1-dioxide, X-ray crystallography confirms the geometry of the sulfone group, with S=O bond lengths of approximately 1.43 Å. The crystal structure of a pyrazolino-fused thietane derivative, formed from a reaction with 3-trifluoromethyl-2H-thiete 1,1-dioxide, has also been determined, providing insight into the stereochemistry of cycloaddition products. researchgate.net

Table 2: Key Crystallographic Parameters for Thiete Dioxide Analogs
Compound/Derivative ClassParameterValue (Å/°)Reference
Thietanol dioxidePuckering Angle29.4° acs.org
Diarylthietane dioxidesPuckering Angle14.0° - 16.9° acs.org
Toluene sulfide thietane dioxidePuckering Angle acs.org
3-chloro-2H-thiete 1,1-dioxideS=O Bond Length~1.43 Å
2,3-dihydrothiophene 1,1-dioxideC–S Bond Length1.786 Å
2,3-dihydrothiophene 1,1-dioxideS=O Bond Length1.436 Å

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to understand the electronic structure, reactivity, and conformational landscape of this compound systems.

Quantum Chemical Calculations (e.g., DFT, AM1) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the molecular properties of these compounds. physchemres.orgias.ac.in DFT calculations can predict key parameters like Frontier Molecular Orbital (FMO) energies. For instance, the LUMO energy of 3-chloro-2H-thiete 1,1-dioxide is calculated to be around -1.5 eV, indicating its reactivity as an electron-deficient dienophile in Diels-Alder reactions. The electron-withdrawing nature of the sulfone group, which significantly influences the molecule's reactivity, is well-described by these computational models. researchgate.net The charge-transfer interactions within the molecule can be explained by analyzing the calculated HOMO-LUMO energy gap. ias.ac.in

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling is instrumental in elucidating reaction pathways and the structures of transient intermediates. For example, DFT calculations have been used to map the transition states in Diels-Alder reactions involving thiete dioxide derivatives, helping to predict endo/exo selectivity. The mechanism of cycloaddition reactions, such as those with diazo compounds, has been rationalized using perturbational approaches like the Klopman-Salem model in conjunction with CNDO/2 calculations, explaining the observed regiochemistry. researchgate.net These studies highlight how the fixed cis-syn structure of the thiete 1,1-dioxide influences its reactivity compared to more flexible acyclic vinyl sulfones. researchgate.net Theoretical investigations also support the feasibility of reaction pathways, such as the formation of peri-bridged phosphonio-naphthalene systems, by calculating the energies of intermediates and transition states. researchgate.net

Conformational Analysis and Strain Energy Considerations

The four-membered ring of this compound inherently possesses significant ring strain, a key factor in its reactivity. Computational methods are used to perform conformational analysis and quantify this strain energy. While specific strain energy values for the parent compound are not detailed in the provided context, the principles of conformational analysis in cyclic systems are well-established. libretexts.org For related saturated thietane dioxides, X-ray data shows that the ring can adopt puckered conformations to minimize steric interactions, and computational models can explore the energy differences between various conformers. acs.org For example, DFT calculations on a related thiopyran derivative predicted two stable conformers differing by 2.1 kcal/mol in free energy. Such calculations provide insight into the conformational flexibility and the energetic landscape of these strained heterocyclic systems.

Applications in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Molecules

The unique structure of 2H-thiete-1,1-dioxide makes it an excellent starting point for the synthesis of more complex heterocyclic frameworks. nih.gov Its ability to participate in cycloaddition reactions and act as a precursor to other reactive species allows for the construction of a diverse array of fused and substituted ring systems.

This compound serves as a key intermediate in the synthesis of several types of fused-ring systems, including naphthothiete 1,1-dioxides, pyrazoles, and cycloheptatrienes.

Naphthothiete 1,1-dioxides: These structures can be synthesized from this compound through Diels-Alder reactions. orgsyn.org For instance, the reaction with 1,3-diphenylisobenzofuran (B146845) is a known pathway to access these fused systems. orgsyn.org Another route involves the flash vacuum pyrolysis of 2-(1H-Benzotriazol-1-ylmethyl)-1-naphthalenol to generate 2H-naphtho[1,2-b]thiete, which can then undergo cycloaddition reactions. researchgate.net

Pyrazoles: The reaction of this compound with diazo compounds provides a direct route to pyrazole (B372694) derivatives. orgsyn.org For example, it reacts with two moles of α-chlorobenzalphenylhydrazine in the presence of triethylamine (B128534) to yield pyrazole derivatives. researchgate.net The [3+2] cycloaddition of in-situ generated trifluorodiazoethane with 3-trifluoromethyl-2H-thiete 1,1-dioxide leads to the regioselective formation of pyrazolino-sultine derivatives. researchgate.netresearchgate.net This reactivity highlights the utility of the thiete dioxide scaffold in accessing complex, fluorine-containing heterocyclic systems. researchgate.net

Cycloheptatrienes: this compound undergoes cycloaddition reactions with cyclopentadienones to form cycloheptatrienes. orgsyn.orgthieme-connect.de A notable example is the reaction with phencyclone, which results in a 69% yield of a cycloheptatriene (B165957) derivative. researchgate.net

The following table summarizes representative reactions of this compound leading to fused-ring systems.

Reactant(s)Product TypeReference(s)
Cyclopentadienones (e.g., Phencyclone)Cycloheptatrienes researchgate.netthieme-connect.de
Diazo compounds / HydrazinesPyrazoles orgsyn.orgresearchgate.netresearchgate.net
1,3-DiphenylisobenzofuranNaphthothiete 1,1-dioxides orgsyn.org

This compound is a valuable precursor for the synthesis of its saturated counterparts, thietane-1,1-dioxides, which are important structural motifs in medicinal chemistry. nih.gov The carbon-carbon double bond in the this compound ring is susceptible to various addition reactions, providing a straightforward entry to functionalized thietane (B1214591) rings.

Reduction of the double bond can be achieved using standard hydrogenation methods. For example, sodium borohydride (B1222165) reduces this compound to thietane-1,1-dioxide (also known as thietane sulfone). researchgate.net Furthermore, reagents such as ethanol, ammonia, dimethylamine, and thiophenol readily add across the double bond to furnish the corresponding 3-substituted thietane-1,1-dioxides. researchgate.net This mode of reactivity allows for the introduction of diverse functional groups at the 3-position of the thietane ring system.

A specific example involves the conversion of 2-propyl-2H-thiete 1,1-dioxide, which after hydrogenation and subsequent reduction, yields 2-propylthietane. nih.gov

Precursor for Reactive Intermediates in Synthesis

One of the most significant applications of this compound is its role as a precursor to highly reactive intermediates, namely sulfenes and, more specifically, vinylsulfenes. orgsyn.org The thermal or photochemical ring-opening of the strained four-membered ring generates these transient species, which can be trapped in situ by various reagents to form new and complex molecules.

Thermolysis of 2H-thiete-1,1-dioxides leads to the formation of vinylsulfene (CH₂=CHCH=SO₂). orgsyn.orgepdf.pub This intermediate can be trapped through cycloaddition reactions with strained olefins like norbornene to give Diels-Alder type adducts. epdf.pubresearchgate.net In the presence of phenol, the vinylsulfene intermediate is trapped to form phenyl 2-propene-1-sulfonate. This reactivity underscores the utility of this compound as a controllable source for vinylsulfene, enabling the synthesis of compounds that would be difficult to access through other methods. The reverse reaction, a [2+2] cycloaddition of a sulfene (B1252967) with an ynamine, can also be used to synthesize substituted 2H-thiete-1,1-dioxides. wikipedia.org

Template for Macrocyclic Architectures

Recent research has demonstrated the utility of this compound derivatives as templates for the construction of novel macrocyclic structures. d-nb.inforesearchgate.net By employing modern synthetic techniques such as palladium-catalyzed C-H activation, simple thiete dioxide building blocks can be coupled to form large, well-defined cyclic systems. nih.gov

A key development in this area is the synthesis of cyclic trimers from 3-substituted this compound units. researchgate.net This strategy involves the palladium-catalyzed intramolecular C-H functionalization of aryl-substituted thiete dioxides. nih.gov For instance, starting materials bearing a bromine atom on an aryl substituent at the 3-position of the thiete dioxide ring can undergo coupling reactions to form macrocycles. d-nb.info

A gram-scale synthesis of a macrocycle composed of three thiete dioxide units has been successfully conducted, yielding the product in good yield. nih.gov X-ray crystallography has confirmed the cyclic trimeric structures, revealing a non-planar ring system due to steric repulsion and the non-aromatic nature of the macrocycle. nih.gov

The table below details an example of a cyclic trimer synthesized from a thiete dioxide precursor.

PrecursorProductYieldReference
3-(3-bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxideMacrocyclic Trimer (7d)42% nih.gov

The macrocycles synthesized from this compound units are considered interesting structural analogs to spherands. d-nb.inforesearchgate.net Spherands, first reported by Donald J. Cram, are a class of macrocyclic ligands known for their high degree of preorganization and their ability to form exceptionally strong complexes with specific cations. nih.gov

The thiete dioxide-based macrocycles possess an electron-pair-lined cavity and limited conformational flexibility, which are key features of spherand-type ligands. nih.govd-nb.info This structural preorganization makes them promising candidates for strong complexation receptors for ions such as lithium, sodium, or potassium. d-nb.info The development of these novel macrocyclic architectures opens up new avenues for research in host-guest chemistry and ion-selective sensing.

Conclusion and Future Research Outlook

Summary of Key Advances and Impact

The chemistry of 2H-thiete-1,1-dioxide has seen significant advancements, establishing it as a versatile and valuable building block in organic synthesis. Initially recognized for its unique structural and electronic properties, recent research has focused on expanding its synthetic utility. d-nb.info Key among these developments are novel methods for its functionalization. Efficient strategies for the synthesis and diversification of 2H-thiete-1,1-dioxides now include α-lithiation/transmetalation/Negishi cross-coupling sequences and, more notably, C-H activation strategies. d-nb.infonih.govacs.org These methods have enabled the introduction of a wide array of substituents onto the strained four-membered ring, a significant step forward in modulating the properties of the resulting molecules. d-nb.info

A major impact of these advancements has been the successful synthesis of novel molecular architectures. For instance, this compound units have been employed as templates to create a library of axially chiral molecules. researchgate.netresearchgate.net These structures derive their stability from electrostatic interactions in the solid state, opening new avenues for the development of chiral scaffolds. nih.govresearchgate.net Furthermore, the use of this compound as a coupling partner has led to the formation of unprecedented macrocyclic compounds, including trimeric and even tetrameric structures. nih.govresearchgate.net These macrocycles are considered interesting analogs to spherands, a class of macrocyclic ligands known for their strong complexation capabilities. d-nb.info The ability to generate such complex and structurally diverse molecules from a relatively simple starting material underscores the significant impact of recent research in this field. researchgate.net

Unexplored Reactivity and Synthetic Opportunities

Despite the progress made, the full reactive potential of this compound remains largely untapped, presenting numerous opportunities for future synthetic exploration. The strained nature of the four-membered ring, combined with the electron-withdrawing sulfone group, suggests a rich and varied reactivity that is yet to be fully investigated. d-nb.info While C-H functionalization has been a major focus, other modes of reactivity could be explored. For example, the double bond in the thiete ring is a prime site for various cycloaddition reactions beyond the Diels-Alder reactions already documented. researchgate.netorgsyn.org Investigating its behavior in [2+2], [3+2], and other cycloaddition paradigms with a broader range of reaction partners could lead to the synthesis of novel polycyclic and heterocyclic systems.

Further synthetic opportunities lie in the development of new catalytic systems to control the regioselectivity and stereoselectivity of reactions involving this compound. While palladium catalysis has been effective for C-H activation, the exploration of other transition metals could unlock new reaction pathways and provide access to a wider range of functionalized derivatives. d-nb.infonih.gov For instance, developing enantioselective catalytic methods for the functionalization of the thiete dioxide core would be a significant step towards the practical application of the resulting chiral molecules. Additionally, the reactivity of substituted 2H-thiete-1,1-dioxides, particularly those bearing functional groups that can participate in subsequent transformations, is an area ripe for investigation. This could lead to the development of novel tandem or cascade reactions, providing rapid access to complex molecular architectures.

Recent research has also demonstrated the direct synthesis of highly strained bifunctionalized this compound derivatives from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via a pyridine-mediated [2+2] annulation. researchgate.netrsc.orgnih.gov This method, where pyridine (B92270) acts as both a base and a nucleophilic catalyst, opens up new avenues for creating highly functionalized thiete dioxides. rsc.orgnih.gov Exploring the scope of this reaction with different sulfonyl chlorides and acetylenic compounds could lead to a diverse library of novel this compound derivatives with unique properties and potential applications.

Potential for Novel Structural Designs and Materials Development

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of novel molecular structures and advanced materials. d-nb.info The ability to create axially chiral molecules based on the thiete dioxide framework has already been demonstrated, and this could be further exploited in the development of new chiral ligands for asymmetric catalysis or as chiroptical materials. nih.govresearchgate.net The observed solid-state axial chirality, stabilized by electrostatic interactions, suggests that these molecules could be designed to self-assemble into well-defined supramolecular structures with interesting photophysical or electronic properties. nih.govresearchgate.net

The successful synthesis of macrocycles from this compound building blocks opens up exciting possibilities in the field of host-guest chemistry and molecular recognition. d-nb.inforesearchgate.net By systematically varying the substituents on the thiete dioxide units and the linking groups, it may be possible to create macrocycles with tailored cavity sizes and binding properties for specific guest molecules. These novel spherand analogs could find applications as sensors, ionophores, or in separation technologies. d-nb.info

Furthermore, the incorporation of the rigid and polar this compound unit into polymers could lead to materials with novel thermal, mechanical, or electronic properties. The sulfone group is known to impart high thermal stability and specific solubility characteristics to polymers. The potential for creating conductive polymers from polymerizable sulfone groups has also been noted, which could be relevant for applications in organic electronics. The development of synthetic routes to polymerize functionalized 2H-thiete-1,1-dioxides or to incorporate them as monomers into existing polymer backbones is a promising area for future research in materials science.

Q & A

Q. What frameworks ensure ethical data sharing while protecting intellectual property in sulfone research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. For personal/patent-related data, use controlled access repositories with embargo periods. Consult institutional review boards (IRBs) and data protection offices to balance openness with confidentiality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.